Troglitazone-d4 is a deuterated form of Troglitazone, a compound that belongs to the class of thiazolidinediones, which are primarily used as antidiabetic agents. Troglitazone was initially approved for medical use in 1997 but was withdrawn from the market in 2000 due to concerns regarding hepatotoxicity. The compound is notable for its role as an agonist of peroxisome proliferator-activated receptor gamma, influencing insulin sensitivity and glucose metabolism. Troglitazone-d4 serves as an internal standard in quantitative analysis, particularly in gas chromatography and liquid chromatography coupled with mass spectrometry.
Troglitazone-d4 is classified under the category of pharmaceutical compounds, specifically as an antidiabetic agent. Its chemical structure includes a thiazolidinedione ring and a chroman ring, which contribute to its biological activity. The compound is synthesized for research purposes and is primarily used in laboratories for analytical applications.
The synthesis of Troglitazone-d4 involves deuteration techniques to incorporate deuterium atoms into the molecular structure. The general synthetic pathway for Troglitazone can be adapted for its deuterated counterpart:
Troglitazone-d4 has a molecular formula of C24H23D4NO5S and a molecular weight of approximately 445.6 g/mol. The structure features:
The structural representation can be summarized as follows:
Troglitazone-d4 participates in various chemical reactions typical of thiazolidinediones. Key reactions include:
The understanding of these reactions is crucial for developing safer derivatives with reduced toxicity profiles.
Troglitazone exerts its pharmacological effects primarily through:
Data indicate that Troglitazone has an effective concentration (EC50) of approximately 0.78 µM for mouse PPARγ and 0.55 µM for human PPARγ.
Troglitazone-d4 exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in various experimental conditions.
Troglitazone-d4 is primarily utilized in research settings for:
The ongoing research into Troglitazone derivatives aims to uncover safer alternatives with similar therapeutic benefits while minimizing adverse effects associated with hepatotoxicity.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0